

Identifying and characterizing furosemide degradation products

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Compound of Interest				
Compound Name:	Furosemide			
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Technical Support Center: Furosemide Degradation Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of **furosemide** degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for furosemide?

A1: **Furosemide** is known to be unstable in aqueous and organic solutions and is particularly susceptible to degradation under light exposure and at acidic pH.[1] The two primary degradation pathways are:

- Hydrolysis: In aqueous solutions, furosemide can hydrolyze to form 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine, and furfuryl alcohol (FA).[1][2]
 This reaction involves the cleavage of the bond between the secondary amine and the methylene group.[2]
- Photodegradation: Furosemide is a photosensitive drug.[1] Exposure to light, particularly UV radiation, can lead to photo-hydrolysis, yielding CSA and FA.[2][3] Other photodegradation

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reactions can include dechlorination and decarboxylation.[2][4] In the presence of certain solvents like acetonitrile, more complex degradation products can be formed.[5]

Q2: What is the main degradation product of **furosemide**, and what is its significance?

A2: The most commonly reported and significant degradation product of **furosemide** is 4-chloro-5-sulfamoylanthranilic acid (CSA).[1][6] The presence and quantity of CSA are often monitored in stability studies of **furosemide** formulations.[6] Regulatory bodies may have specific limits for this impurity in the final drug product.

Q3: How does pH affect the stability of **furosemide**?

A3: **Furosemide**'s stability is highly pH-dependent. It degrades rapidly in acidic conditions (below pH 3) through hydrolysis.[1][7] Conversely, it is relatively stable in neutral to alkaline solutions (pH 7 and above).[1][8] For analytical purposes and formulation development, maintaining a neutral or slightly alkaline pH is crucial to prevent degradation.

Q4: What analytical techniques are most commonly used to identify and quantify **furosemide** and its degradation products?

A4: A variety of analytical techniques are employed, with chromatography-based methods being the most prevalent:

- High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid
 Chromatography (UPLC): These are the most common methods for separating and
 quantifying furosemide and its degradation products.[9][10] Stability-indicating HPLC
 methods are specifically developed to resolve the parent drug from all potential degradation
 products.[11]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[5][12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for the definitive structural confirmation of isolated degradation products.[1][6]

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Issue 1: Unexpected peaks are observed in my chromatogram during furosemide analysis.

- Possible Cause 1: Sample Degradation. Furosemide is light-sensitive and unstable in acidic conditions.
 - Troubleshooting Step: Ensure that samples and standard solutions are protected from light by using amber vials or covering them with aluminum foil.[13] Prepare solutions in a neutral or slightly alkaline buffer if compatible with your analytical method. Prepare samples fresh and analyze them promptly.
- Possible Cause 2: Contamination from Solvents or Glassware. Impurities in solvents or residues on glassware can introduce extraneous peaks.
 - Troubleshooting Step: Use high-purity, HPLC-grade solvents.[10] Ensure all glassware is thoroughly cleaned and rinsed with a final solvent similar to your mobile phase.
- Possible Cause 3: Interaction with Mobile Phase Components. Furosemide may react with certain components of the mobile phase, especially if it is acidic.
 - Troubleshooting Step: Review the pH and composition of your mobile phase. Furosemide
 is more stable at a neutral pH.[8] If using an acidic mobile phase, consider the potential for
 on-column degradation.

Issue 2: Poor resolution between **furosemide** and its degradation products.

- Possible Cause 1: Suboptimal Chromatographic Conditions. The mobile phase composition, column type, or gradient profile may not be suitable for separating structurally similar compounds.
 - Troubleshooting Step: Modify the mobile phase composition, for instance, by adjusting the
 ratio of organic solvent to aqueous buffer.[13] Experiment with different column
 chemistries (e.g., C18, C8).[10][11] Optimize the gradient elution profile to enhance the
 separation of closely eluting peaks.
- Possible Cause 2: Peak Tailing. Furosemide, being an acidic compound, can exhibit peak tailing, which can affect resolution.



 Troubleshooting Step: Adjust the pH of the mobile phase to ensure furosemide is in a single ionic form. Adding a small amount of an acidic modifier like phosphoric acid or formic acid to the mobile phase can improve peak shape.[2][13]

Issue 3: Difficulty in identifying an unknown degradation product.

- Possible Cause: Insufficient data for structural elucidation.
 - Troubleshooting Step: Employ hyphenated techniques like LC-MS/MS to obtain molecular weight and fragmentation patterns of the unknown peak.[12][14] If possible, isolate the impurity using preparative HPLC and subject it to NMR analysis for definitive structure confirmation.[1][5]

Experimental Protocols Protocol 1: Forced Degradation Study of Furosemide

This protocol outlines the conditions for subjecting **furosemide** to various stressors to generate its degradation products, which is a crucial step in developing a stability-indicating analytical method.

- 1. Acid Hydrolysis:
- Accurately weigh 20 mg of furosemide and transfer it to a 50 mL volumetric flask.
- Add 20 mL of mobile phase (or a suitable solvent) to dissolve the drug.
- Add 2 mL of 2N HCl.[15]
- Heat the solution at 70°C for a specified period (e.g., 2 hours).[15]
- Cool the solution to room temperature and neutralize it with 2N NaOH to pH 7.[15]
- Dilute to the final volume with the mobile phase.[15]
- 2. Alkaline Hydrolysis:
- Accurately weigh 20 mg of **furosemide** and transfer it to a 50 mL volumetric flask.
- Add 20 mL of mobile phase to dissolve the drug.
- Add 2 mL of 2N NaOH.[15]
- Heat the solution at 70°C for a specified period (e.g., 2 hours).[15]
- Cool the solution to room temperature and neutralize it with 2N HCl to pH 7.[15]
- Dilute to the final volume with the mobile phase.[15]



3. Oxidative Degradation:

- Accurately weigh 20 mg of furosemide and transfer it to a 50 mL volumetric flask.
- Add 20 mL of mobile phase to dissolve the drug.
- Add 5 mL of 15% (v/v) H₂O₂ solution.[15]
- Heat the solution at 70°C for a specified period (e.g., 10 minutes).[15]
- Cool the solution and dilute to the final volume with the mobile phase.[15]

4. Photodegradation:

- Prepare a solution of **furosemide** in a suitable solvent (e.g., water-acetonitrile, 1:1).[5]
- Expose the solution to a light source, such as a D65 fluorescent lamp or a UV lamp, for a defined duration.[2][5]
- Keep a control sample protected from light to compare the results.

5. Thermal Degradation:

- Place solid **furosemide** powder in a thermostatically controlled oven at a high temperature (e.g., 60°C) for a specified period.[16]
- Alternatively, prepare a solution of furosemide, seal it in a vial, and heat it.[16]

Protocol 2: Stability-Indicating HPLC Method

This is a general protocol for the analysis of **furosemide** and its degradation products. Specific parameters may need to be optimized for your particular instrumentation and separation goals.

- Column: C18, 4.6 mm x 250 mm, 5 μm particle size.[1]
- Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile or methanol).[10][17] A common mobile phase is a mixture of water, tetrahydrofuran, and acetic acid (70:30:1).[1]
- Flow Rate: 1.0 mL/min.[11]
- Detection Wavelength: 235 nm or 272 nm.[10][18]
- Column Temperature: 25°C or 40°C.[1][10]
- Injection Volume: 20 μL.[1]



• Sample Preparation: Dissolve the **furosemide** sample in the mobile phase or a suitable solvent mixture to achieve the desired concentration.[15]

Data Presentation

Table 1: Summary of Identified Furosemide Degradation Products

Degradatio n Condition	Degradatio n Product Name	Chemical Formula	Molecular Weight (g/mol)	Analytical Method of Identificatio n	Reference(s
Photodegrad ation (in water- acetonitrile)	4-chloro-5- sulfamoylanth ranilic acid (CSA)	C7H7CIN2O4S	249.0	LC/MS, NMR	[5][19]
Photodegrad ation (in water- acetonitrile)	4-hydroxy-N- furfuryl-5- sulfamoylanth ranilic acid	C12H12N2O6S	312.3	LC/MS, NMR	[5][19]
Photodegrad ation (in water- acetonitrile)	methyl 2- ((furan-2- ylmethyl)amin o)-4-hydroxy- 3- (methylenea mino)-5- sulfamoylben zoate	C15H16N3O6S	352.4	LC/MS, NMR	[5][19]
Hydrolysis	4-chloro-5- sulfamoylanth ranilic acid (CSA)	C7H7CIN2O4S	249.0	NMR, HPLC	[2][6]
Hydrolysis	Furfuryl alcohol (FA)	C₅H6O2	98.1	HPLC	[2]

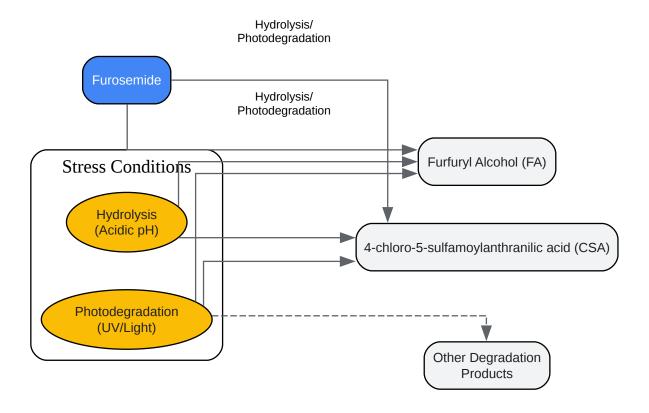


Table 2: Purity of Furosemide Photodegradation Products Isolated by Preparative HPLC

Photodegradation Product	Retention Time (min)	Relative Retention Time	Purity (%)
Product 1 (CSA)	5.94	0.32	94.9
Product 2	12.54	0.68	13.0
Product 3	9.13	0.49	99.5
Product 4	13.79	0.74	98.5

Data from a study on photodegradation in a water-acetonitrile mixture.[19]

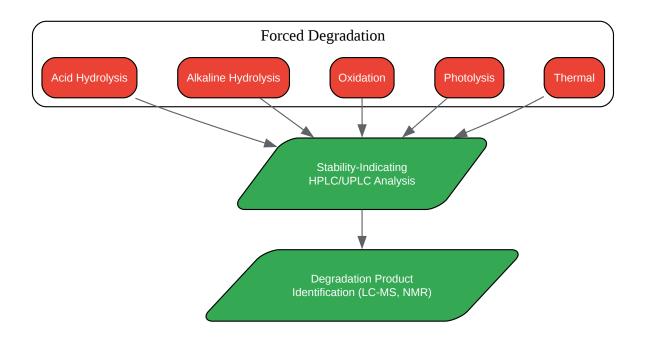
Visualizations



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Caption: Primary degradation pathways of furosemide.



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Caption: Workflow for forced degradation studies.

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